1-(Dimethylamino)pyrrole

Description

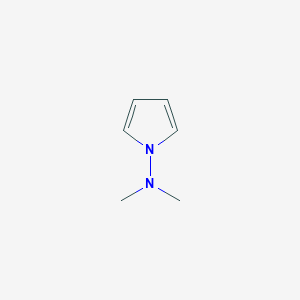

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORJGVSPXCZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341506 | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78307-76-3 | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Dimethylamino)pyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Dimethylamino)pyrrole, a versatile heterocyclic compound. With the CAS Number 78307-76-3, this N-substituted pyrrole derivative serves as a valuable building block in polymer chemistry and organic synthesis. This document delves into its chemical and physical properties, provides detailed synthesis and reaction protocols, explores its applications, and outlines essential safety and handling procedures.

Core Compound Identification and Properties

1-(Dimethylamino)pyrrole, also known as N,N-dimethyl-1H-pyrrol-1-amine, is a flammable and irritant liquid with the empirical formula C₆H₁₀N₂.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78307-76-3 | [3] |

| Molecular Formula | C₆H₁₀N₂ | [3] |

| Molecular Weight | 110.16 g/mol | |

| Appearance | Liquid | |

| Density | 0.912 g/mL at 25 °C | |

| Boiling Point | 138-140 °C | [3] |

| Refractive Index (n20/D) | 1.48 | [3] |

| Flash Point | 37 °C (98.6 °F) - closed cup |

Synthesis of 1-(Dimethylamino)pyrrole: The Paal-Knorr Reaction

The most common and efficient method for synthesizing N-substituted pyrroles, including 1-(Dimethylamino)pyrrole, is the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine derivative.[4][5][7] For the synthesis of 1-(Dimethylamino)pyrrole, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to the required 1,4-dicarbonyl species, and 1,1-dimethylhydrazine is the amine component.

The reaction proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then reacts with 1,1-dimethylhydrazine. The subsequent cyclization and dehydration yield the aromatic pyrrole ring.

Paal-Knorr synthesis workflow for 1-(Dimethylamino)pyrrole.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a representative procedure based on the well-established Paal-Knorr synthesis for N-substituted pyrroles.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

1,1-Dimethylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxytetrahydrofuran in ethanol.

-

Add a stoichiometric equivalent of 1,1-dimethylhydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-(Dimethylamino)pyrrole.

Chemical Reactivity and Applications

The primary application of 1-(Dimethylamino)pyrrole is as a monomer in the synthesis of electroactive polymers. The resulting polypyrrole derivatives exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and as antistatic coatings.

Electrochemical Polymerization

The electrochemical polymerization of 1-(Dimethylamino)pyrrole proceeds via an oxidative mechanism.[8][9] The process is initiated by the oxidation of the monomer at the anode to form a radical cation.[10] This radical cation then couples with another monomer molecule, and the process continues to form a polymer chain. The presence of the dimethylamino group influences the electronic properties of the monomer and the resulting polymer.

Workflow for the electrochemical polymerization of 1-(Dimethylamino)pyrrole.

Electrophilic Aromatic Substitution

Similar to other pyrroles, the pyrrole ring in 1-(Dimethylamino)pyrrole is electron-rich and susceptible to electrophilic aromatic substitution.[11][12][13] The substitution is expected to occur preferentially at the C2 and C5 positions due to the stability of the resulting cationic intermediate.[13] However, the N-dimethylamino group can also influence the regioselectivity of these reactions.

Spectroscopic Characterization

The structure of 1-(Dimethylamino)pyrrole can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyrrole ring protons and a singlet for the methyl protons of the dimethylamino group. The protons at the C2 and C5 positions (α-protons) will appear as a triplet, and the protons at the C3 and C4 positions (β-protons) will also appear as a triplet, due to coupling with each other. The six protons of the dimethylamino group will give a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show two signals for the pyrrole ring carbons (C2/C5 and C3/C4) and one signal for the methyl carbons of the dimethylamino group.[14]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Dimethylamino)pyrrole will exhibit characteristic peaks for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups.[15] The C-N stretching vibration of the dimethylamino group will also be present.[15]

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 110).[16] Common fragmentation patterns for N-alkylpyrroles involve the loss of the alkyl group.[17] For 1-(Dimethylamino)pyrrole, a significant fragment would likely correspond to the loss of a methyl radical or the entire dimethylamino group.[17][18]

Safety, Handling, and Toxicology

1-(Dimethylamino)pyrrole is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), and causes serious eye irritation (H319).[2] Therefore, appropriate safety precautions must be taken during its handling and use.

Safe Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19] In case of potential inhalation, use a respirator with an appropriate organic vapor cartridge.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[19] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[20]

Toxicology

Disposal

Dispose of 1-(Dimethylamino)pyrrole and its containers as hazardous waste in accordance with local, state, and federal regulations.[24] Do not dispose of it down the drain.

Conclusion

1-(Dimethylamino)pyrrole is a valuable chemical intermediate with established utility in the synthesis of conductive polymers. Its synthesis via the Paal-Knorr reaction is a robust and well-understood process. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research and development.

References

- Sayyah, S. M., Abd El-Rehim, S. S., & El-Deeb, M. M. (2003). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Journal of Applied Polymer Science, 88(7), 1780-1787.

-

U.S. National Library of Medicine. (n.d.). Toxicology in the drug discovery and development process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573527, 1-(Dimethylamino)pyrrole. Retrieved from [Link]

-

American Chemical Society. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Retrieved from [Link]

-

Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t.... Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Dimethylamino)pyrrole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

-

Royal Society of Chemistry. (2000). The mechanisms of pyrrole electropolymerization. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Retrieved from [Link]

-

U.S. National Library of Medicine. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2023). Treatment of Substandard Rocket Fuel 1,1-Dimethylhydrazine via Its Methylene Derivative into Heterocycles Based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Dimethylamino)pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

-

SlideShare. (n.d.). Pyrrole reaction. Retrieved from [Link]

-

Toxys. (2025). Advancing Chemical Safety Testing Through NAMs!. Retrieved from [Link]

-

American Chemical Society. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]

-

ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

-

RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from [Link]

-

ResearchGate. (2000). The mechanism of pyrrole electropolymerization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Ichor Life Sciences. (n.d.). Preclinical Toxicology Studies. Retrieved from [Link]

-

YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]

-

YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]

-

Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy.. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... | Study Prep in Pearson+ [pearson.com]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 20. fishersci.com [fishersci.com]

- 21. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Dimethylamino)pyrrole

Foreword: The Strategic Importance of N-Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers.[1][2][3] The strategic substitution at the nitrogen atom provides a powerful handle to modulate the electronic properties, reactivity, and biological activity of the pyrrole ring. Among the diverse array of N-substituted pyrroles, 1-(Dimethylamino)pyrrole stands out as a versatile building block, particularly as a monomer for the synthesis of novel conjugated polymers with unique electronic properties.[1][4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-(Dimethylamino)pyrrole, offering field-proven insights for researchers and professionals in drug development and materials science.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is paramount before commencing any experimental work.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [4][5] |

| Molecular Weight | 110.16 g/mol | [4][5] |

| Appearance | Not specified, likely a liquid | |

| Density | 0.912 g/mL at 25 °C (lit.) | [4] |

| Boiling Point | 138-140 °C (lit.) | [4] |

| Refractive Index | n20/D 1.48 (lit.) | [4] |

Safety Considerations: 1-(Dimethylamino)pyrrole is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Synthesis of 1-(Dimethylamino)pyrrole: The Clauson-Kaas Reaction

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. This acid-catalyzed condensation reaction between a primary amine and 2,5-dimethoxytetrahydrofuran serves as a reliable route to 1-(Dimethylamino)pyrrole.

Reaction Mechanism: A Stepwise Exploration

The causality behind the Clauson-Kaas synthesis lies in a series of acid-catalyzed steps that transform the stable precursors into the aromatic pyrrole ring.

Caption: Mechanism of the Clauson-Kaas synthesis of 1-(Dimethylamino)pyrrole.

The reaction is initiated by the protonation of one of the methoxy groups of 2,5-dimethoxytetrahydrofuran by the acid catalyst, followed by the elimination of methanol to form a resonance-stabilized carbocation. The nucleophilic 1,1-dimethylhydrazine then attacks this carbocation. A subsequent series of intramolecular cyclization and dehydration steps, driven by the formation of the stable aromatic pyrrole ring, leads to the final product.

Experimental Protocol: A Self-Validating System

This protocol is a robust procedure for the synthesis of 1-(Dimethylamino)pyrrole, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 eq)

-

1,1-Dimethylhydrazine (1.1 eq)

-

Glacial Acetic Acid (solvent and catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran and glacial acetic acid.

-

Slowly add 1,1-dimethylhydrazine to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Achieving High Purity

The crude 1-(Dimethylamino)pyrrole is typically purified by fractional distillation under reduced pressure to remove any unreacted starting materials and high-boiling impurities.

Protocol for Vacuum Distillation

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask in an oil bath.

-

Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of 1-(Dimethylamino)pyrrole is 138-140 °C at atmospheric pressure, and will be significantly lower under vacuum.[4]

-

The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or ¹H NMR.

Comprehensive Characterization: A Multi-Technique Approach

The identity and purity of the synthesized 1-(Dimethylamino)pyrrole must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. For 1-(Dimethylamino)pyrrole, the following signals are expected: a singlet for the six equivalent protons of the dimethylamino group and two multiplets for the four protons on the pyrrole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 1-(Dimethylamino)pyrrole is expected to show signals for the methyl carbons of the dimethylamino group and the carbons of the pyrrole ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for 1-(Dimethylamino)pyrrole include C-H stretching and bending frequencies for the aromatic pyrrole ring and the methyl groups, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 1-(Dimethylamino)pyrrole will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Applications in Research and Development

The primary application of 1-(Dimethylamino)pyrrole is as a monomer for the synthesis of electroactive polymers.[4] The dimethylamino group can be oxidized, leading to the formation of a radical cation which can then polymerize. These polymers have potential applications in various fields, including:

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

-

Anticorrosion Coatings: The electroactive nature of the polymers can provide a protective layer on metal surfaces.

-

Drug Delivery: The polymer backbone can be functionalized to carry and release therapeutic agents.

Caption: Applications of 1-(Dimethylamino)pyrrole as a monomer.

Conclusion: A Versatile Building Block

This in-depth technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of 1-(Dimethylamino)pyrrole. The Clauson-Kaas reaction offers a reliable and scalable route to this valuable N-substituted pyrrole. Its detailed characterization by a suite of analytical techniques confirms its structure and purity, paving the way for its successful application as a monomer in the development of advanced functional polymers for a range of technological and biomedical applications.

References

-

PubChem. 1-(Dimethylamino)pyrrole. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-(Dimethylamino)pyrrole - Optional[13C NMR] - Spectrum. [Link]

-

Georganics. 1-(Dimethylamino)pyrrole - High purity | EN. [Link]

-

The Royal Society of Chemistry. 8SI Nitroso pyrrole. [Link]

-

MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

- Google Patents.

-

MDPI. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

Sources

- 1. 1-(Dimethylamino)pyrrole | 78307-76-3 | Benchchem [benchchem.com]

- 2. scitechnol.com [scitechnol.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(Dimethylamino)pyrrole 99 78307-76-3 [sigmaaldrich.com]

- 5. 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(Dimethylamino)pyrrole - High purity | EN [georganics.sk]

- 7. spectrabase.com [spectrabase.com]

1-(Dimethylamino)pyrrole spectroscopic data (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Dimethylamino)pyrrole

This guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Dimethylamino)pyrrole (CAS No. 78307-76-3), a key monomer in the synthesis of electroactive polymers. Intended for researchers and professionals in chemical synthesis and materials science, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a detailed and practical spectroscopic profile of the molecule. The focus is not merely on data presentation but on the underlying principles that dictate the observed spectral features, ensuring a deeper understanding for confident identification and quality control.

Molecular Structure and Spectroscopic Overview

1-(Dimethylamino)pyrrole is an aromatic heterocyclic compound with the chemical formula C₆H₁₀N₂.[1] Its structure consists of a pyrrole ring where the nitrogen atom is substituted with a dimethylamino group. This substitution is critical as it significantly influences the electronic properties and, consequently, the spectroscopic signature of the molecule compared to unsubstituted pyrrole.

The workflow for spectroscopic characterization is a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they confirm the molecule's identity and purity with high confidence.

Caption: Logical workflow for the spectroscopic validation of 1-(Dimethylamino)pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 1-(Dimethylamino)pyrrole. The molecule's C₂ᵥ symmetry simplifies the spectra, leading to three distinct sets of signals in both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The proton NMR spectrum provides direct evidence of the different hydrogen environments. The electron-donating dimethylamino group influences the electron density of the pyrrole ring, causing the α- and β-protons to have distinct chemical shifts.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| N(CH₃)₂ | ~2.65 | Singlet (s) | 6H |

| H-β (C3, C4) | ~6.10 | Triplet (t) | 2H |

| H-α (C2, C5) | ~6.60 | Triplet (t) | 2H |

| Note: Data is representative and may vary slightly based on solvent and instrument frequency. Source: Inferred from typical values for N-substituted pyrroles and available database entries.[2][3] |

Expertise & Causality:

-

N(CH₃)₂ Signal: The six methyl protons are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. Its upfield position (~2.65 ppm) is characteristic of protons on a nitrogen-bound methyl group.

-

Pyrrole Protons: The α-protons (~6.60 ppm) are deshielded relative to the β-protons (~6.10 ppm). This is because the α-positions are closer to the electronegative ring nitrogen (N1) and the exocyclic nitrogen of the amino group, which withdraws electron density inductively.

-

Coupling: Both the α- and β-protons appear as triplets due to coupling with their two respective neighbors on the ring. This vicinal coupling is a hallmark of the pyrrole ring's integrity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone and is consistent with the molecule's symmetry.

| Assignment | Chemical Shift (δ) ppm |

| N(CH₃)₂ | ~45.5 |

| C-β (C3, C4) | ~108.0 |

| C-α (C2, C5) | ~118.5 |

| Note: Data is representative. Source: SpectraBase and PubChem indicate the availability of ¹³C NMR data.[2][4] |

Expertise & Causality:

-

N(CH₃)₂ Signal: The methyl carbons appear at the most upfield position (~45.5 ppm), typical for sp³-hybridized carbons attached to a nitrogen atom.

-

Pyrrole Carbons: Similar to the proton spectrum, the α-carbons (~118.5 ppm) are downfield from the β-carbons (~108.0 ppm) due to their proximity to the two nitrogen atoms. This chemical shift difference provides unambiguous confirmation of the substitution pattern.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 1-(Dimethylamino)pyrrole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for routine analysis, while DMSO-d₆ can be used for less soluble compounds.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of 1-(Dimethylamino)pyrrole is characterized by the vibrations of the pyrrole ring and the attached dimethylamino group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the pyrrole ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the N-methyl groups. |

| ~1540 | C=C Ring Stretch | Fundamental vibration of the pyrrole ring.[5] |

| ~1480 | C-N Stretch | Attributed to the N-N and ring C-N bonds.[5] |

| Absent (~3400) | N-H Stretch | Crucially, the absence of a broad peak in this region confirms that the pyrrole nitrogen is substituted.[6] |

| Note: Data sourced from PubChem and SpectraBase IR spectra.[2][7] |

Trustworthiness & Self-Validation: The combination of aromatic C-H stretches, aliphatic C-H stretches, and characteristic ring vibrations, coupled with the definitive absence of an N-H stretch, provides a highly reliable fingerprint for 1-(Dimethylamino)pyrrole. This pattern allows for quick differentiation from unsubstituted or C-substituted pyrroles.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of liquid 1-(Dimethylamino)pyrrole directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR arm to bring the sample into contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyrrole ring acts as a chromophore, and the electron-donating dimethylamino group serves as a powerful auxochrome, modifying the absorption properties.

| λ_max (nm) | Solvent | Electronic Transition |

| ~250-260 | Acetonitrile | π → π* |

| Note: The λ_max is estimated based on data for similar N,N-dimethylamino substituted pyrrole systems.[8] The exact value is sensitive to solvent polarity.[9] |

Expertise & Causality:

-

Auxochromic Effect: The lone pair of electrons on the exocyclic nitrogen of the dimethylamino group extends the π-conjugated system of the pyrrole ring. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Bathochromic Shift: As a result of this lowered energy gap, the molecule absorbs light at a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted pyrrole. This effect is a key indicator of successful N-amination.

-

Solvatochromism: The position of the absorption maximum can shift with solvent polarity. More polar solvents can stabilize the excited state differently than nonpolar solvents, leading to observable shifts in λ_max.[9][10]

Caption: Standard procedure for acquiring a UV-Vis spectrum.

References

-

PubChem. 1-(Dimethylamino)pyrrole. National Center for Biotechnology Information. [Link][2]

-

Georganics. 1-(Dimethylamino)pyrrole - High purity. [Link][11]

-

SpectraBase. 1-(Dimethylamino)pyrrole - Optional[Vapor Phase IR] - Spectrum. [Link][7]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) for Pyrrole. [Link][12]

-

ResearchGate. UV‐Vis absorption spectra of pyrrole series. [Link][8]

-

SpectraBase. 1-(Dimethylamino)pyrrole - Optional[13C NMR] - Spectrum. [Link][4]

-

Physical Chemistry Research. Structural, Spectroscopic (UV-Vis and IR), and Physicochemical Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone Using Experimental and DFT Methods. [Link][9]

-

National Center for Biotechnology Information. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. [Link][6]

-

National Center for Biotechnology Information. Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. [Link][10]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(Dimethylamino)pyrrole - High purity | EN [georganics.sk]

- 12. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 1-(Dimethylamino)pyrrole

Introduction

1-(Dimethylamino)pyrrole, systematically named N,N-dimethylpyrrol-1-amine, is a heterocyclic organic compound that has garnered significant interest in materials science and synthetic chemistry.[1][2] As an N-substituted derivative of pyrrole, its structure is characterized by a five-membered aromatic pyrrole ring bonded to a dimethylamino group at the nitrogen atom.[3] This substitution profoundly influences the molecule's electronic landscape, enhancing its reactivity and imparting unique properties that make it a valuable precursor for advanced materials.[4][5]

Notably, 1-(Dimethylamino)pyrrole serves as a key monomer in the synthesis of electroactive and conducting polymers.[4][5] The presence of the electron-donating dimethylamino group facilitates oxidative polymerization, leading to materials with potentially novel electronic and magnetic properties.[6] This guide provides a comprehensive examination of the molecular structure, conformational dynamics, electronic properties, and reactivity of 1-(Dimethylamino)pyrrole, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Conformational Analysis

The foundational characteristics of a molecule dictate its physical and chemical behavior. For 1-(Dimethylamino)pyrrole, the interplay between the aromatic pyrrole ring and the exocyclic amino group is paramount.

1.1. Core Structural and Physical Properties

A summary of the fundamental properties of 1-(Dimethylamino)pyrrole is presented in Table 1.

Table 1. Core Properties of 1-(Dimethylamino)pyrrole

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N,N-dimethylpyrrol-1-amine | [1] |

| CAS Number | 78307-76-3 | [1][7][8] |

| Molecular Formula | C₆H₁₀N₂ | [1][2][7] |

| Molecular Weight | 110.16 g/mol | [1][3][7] |

| Density | 0.912 g/mL at 25 °C (lit.) | [4][5][8] |

| Boiling Point | 138-140 °C (lit.) | [4][5][8] |

| Refractive Index | n20/D 1.48 (lit.) |[4][5][8] |

1.2. Conformational Dynamics

A critical structural aspect of 1-(Dimethylamino)pyrrole is the rotation around the N-N single bond. This rotation governs the relative orientation of the dimethylamino group's lone pair of electrons with respect to the pyrrole ring's π-system. This orientation is not fixed and is subject to a balance of steric and electronic effects.

-

Electronic Effects: A planar conformation, where the lone pair of the exocyclic nitrogen is aligned with the p-orbitals of the pyrrole ring, would maximize π-conjugation. This delocalization of the lone pair into the aromatic system is electronically favorable.

-

Steric Effects: Conversely, a planar arrangement can introduce steric hindrance between the methyl groups and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring. This steric clash can force the dimethylamino group to adopt a twisted or pyramidal geometry, reducing electronic conjugation.

The actual conformation is a dynamic equilibrium, with the molecule likely exhibiting a shallow potential energy surface for rotation around the N-N bond. The preferred geometry influences the degree of charge transfer from the amino group to the ring, which in turn affects the molecule's electronic properties and reactivity.

Caption: Conformational energy diagram for 1-(Dimethylamino)pyrrole.

Electronic Properties and Aromaticity

The introduction of the powerful electron-donating dimethylamino group drastically alters the electronic nature of the pyrrole core.

2.1. Aromaticity and Electron Delocalization

Pyrrole is a classic aromatic heterocycle. It is cyclic, planar, and possesses a continuous ring of p-orbitals containing 6 π-electrons (4 from the double bonds and 2 from the ring nitrogen's lone pair), satisfying Hückel's rule. The dimethylamino substituent acts as a strong +R (resonance) and -I (inductive) group. The resonance effect, which involves the donation of the exocyclic nitrogen's lone pair into the ring, dominates. This enhances the electron density within the pyrrole ring, making it "electron-rich".[9]

This electron donation can be visualized through resonance structures that show the delocalization of a negative charge onto the carbon atoms of the pyrrole ring, particularly at the C2 and C5 positions. This increased electron density is a key determinant of the molecule's reactivity profile.

Caption: Key resonance structures of 1-(Dimethylamino)pyrrole.

2.2. Spectroscopic Characterization

The unique electronic structure of 1-(Dimethylamino)pyrrole gives rise to a distinct spectroscopic fingerprint.

Table 2. Spectroscopic Data for 1-(Dimethylamino)pyrrole

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | ~6.6 ppm (t, 2H, H2/H5)~6.1 ppm (t, 2H, H3/H4)~2.9 ppm (s, 6H, N-CH₃) | Upfield shift of ring protons compared to pyrrole (~6.7, 6.1 ppm) due to increased electron density. | [10][11] |

| ¹³C NMR (CDCl₃) | ~120 ppm (C2/C5)~108 ppm (C3/C4)~45 ppm (N-CH₃) | Shielding of ring carbons due to electron donation from the amino group. | [12] |

| UV-Vis | λmax > 210 nm | π → π* transitions. The electron-donating group causes a bathochromic (red) shift compared to unsubstituted pyrrole (λmax ≈ 210 nm). | [13][14] |

| IR (Vapor Phase) | ~3100 cm⁻¹ (C-H stretch, aromatic)~2950-2850 cm⁻¹ (C-H stretch, alkyl)~1500-1400 cm⁻¹ (C=C stretch, ring) | Characteristic vibrations of the functional groups present in the molecule. |[15] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

1-(Dimethylamino)pyrrole (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

5 mm NMR tube

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(Dimethylamino)pyrrole and dissolve it in ~0.6 mL of CDCl₃ in a small vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.

-

Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire 8-16 scans.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C Spectrum Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024-4096 scans, depending on the concentration.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.[16]

-

Trustworthiness: The use of a deuterated solvent with an internal standard (TMS) ensures accurate and reproducible chemical shift referencing. The combination of ¹H and ¹³C data provides a self-validating system for structural elucidation.

Chemical Reactivity and Applications

The high electron density of the pyrrole ring makes 1-(Dimethylamino)pyrrole highly susceptible to electrophilic attack and oxidative processes.

3.1. Electrophilic Aromatic Substitution

Compared to benzene, the pyrrole ring is exceptionally reactive towards electrophiles.[9] The dimethylamino group further activates the ring. Resonance analysis predicts that electrophilic substitution will occur preferentially at the C2 and C5 positions, where the electron density is highest. Reactions must often be conducted under mild, acid-free conditions to prevent polymerization of the electron-rich pyrrole.[17][18][19]

Caption: Generalized mechanism for electrophilic substitution.

3.2. Oxidative Electropolymerization

A primary application of 1-(Dimethylamino)pyrrole is its use as a monomer for producing conducting polymers.[4][5] Its electron-rich nature gives it a low oxidation potential, making it readily polymerizable through electrochemical methods.[20] The process involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to form a polymer chain.[21][22]

Experimental Protocol: Cyclic Voltammetry (CV) for Oxidation Potential Determination

Objective: To determine the onset oxidation potential of 1-(Dimethylamino)pyrrole.

Materials:

-

Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire).

-

Potentiostat.

-

Acetonitrile (CH₃CN, anhydrous).

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP).

-

1-(Dimethylamino)pyrrole (1-5 mM solution).

-

Nitrogen gas source.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (acetonitrile), and dry completely.

-

Cell Assembly: Assemble the three-electrode cell. Add the acetonitrile solution containing 0.1 M TBAP.

-

Deoxygenation: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

-

Background Scan: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

-

Sample Analysis: Add a known concentration of 1-(Dimethylamino)pyrrole to the cell to achieve a final concentration of 1-5 mM.

-

CV Acquisition:

-

Scan the potential from an initial value (e.g., 0 V) towards a more positive potential (e.g., +1.5 V) and back.

-

Use a scan rate of 50-100 mV/s.

-

Record the resulting current vs. potential plot (voltammogram). An irreversible anodic peak corresponding to the oxidation of the monomer should be observed.[23][24]

-

-

Data Analysis: Determine the onset potential of the oxidation wave, which provides an estimate of the energy required to remove an electron from the molecule's HOMO.

Trustworthiness: This protocol employs a standard three-electrode setup and deoxygenation to ensure accurate and reliable electrochemical data. Running a background scan validates the purity of the electrolyte system before the analyte is introduced.

Computational Analysis Workflow

Computational chemistry provides invaluable insights into molecular and electronic properties, complementing experimental data. Density Functional Theory (DFT) is a powerful tool for this purpose.

Caption: Standard workflow for computational analysis of molecular properties.

Workflow Explanation:

-

Geometry Optimization: An initial guess of the molecule's 3D structure is optimized to find the lowest energy conformation (a local minimum on the potential energy surface).[25][26][27][28][29]

-

Frequency Calculation: This step is crucial to confirm that the optimized structure is a true minimum (all calculated vibrational frequencies are real) and not a transition state (which would have one imaginary frequency).

-

Property Calculation: Once a stable structure is confirmed, various electronic properties can be calculated.

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is related to the molecule's electronic excitability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the electron-donating strength of the dimethylamino group and identifying the most electron-rich centers in the pyrrole ring.[30][31][32]

-

Spectra Prediction: Theoretical NMR and UV-Vis spectra can be calculated and compared with experimental results for validation.

-

Conclusion

1-(Dimethylamino)pyrrole is a molecule of significant interest due to the profound electronic influence of the N,N-dimethylamino group on the aromatic pyrrole ring. This substitution creates an electron-rich system with a low oxidation potential and high reactivity towards electrophiles, particularly at the C2 and C5 positions. Its conformational flexibility, governed by the rotation around the N-N bond, provides a mechanism to tune the degree of electronic communication between the substituent and the ring. These properties make it an excellent monomer for the synthesis of functional electroactive polymers and a versatile building block in organic synthesis. The combination of detailed spectroscopic analysis, electrochemical characterization, and computational modeling, as outlined in this guide, provides a robust framework for understanding and exploiting the unique chemistry of this compound.

References

-

Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (2020). Organic Letters, 22(4), 1442-1447. Available from: [Link]

- Pyrrole reaction. (n.d.). University of Basrah.

-

1-(Dimethylamino)pyrrole. (n.d.). PubChem. Available from: [Link]

-

Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). Molecules, 27(16), 5294. Available from: [Link]

-

Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers in Chemistry, 11. Available from: [Link]

-

Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (2020). ACS Publications. Available from: [Link]

-

Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

1-(dimethylamino)pyrrole. (n.d.). Stenutz. Available from: [Link]

-

UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... (n.d.). ResearchGate. Available from: [Link]

-

1-(Dimethylamino)pyrrole - High purity. (n.d.). Georganics. Available from: [Link]

-

Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. (2003). Journal of Applied Polymer Science, 90(7), 1783-1792. Available from: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

-

1-(Dimethylamino)pyrrole - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

-

The mechanisms of pyrrole electropolymerization. (2000). Chemical Society Reviews, 29(5), 285-296. Available from: [Link]

-

New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (2022). Combustion and Flame, 241, 112080. Available from: [Link]

-

Geometry Optimization Algorithms in Conjunction with the Machine Learning Potential ANI-2x Facilitate the Structure-Based Virtual Screening and Binding Mode Prediction. (2024). International Journal of Molecular Sciences, 25(11), 6035. Available from: [Link]

-

The mechanism of pyrrole electropolymerization. (2000). ResearchGate. Available from: [Link]

-

Computational Details for Geometry Optimization. (n.d.). ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Available from: [Link]

-

Polypyrrole Derivatives: Preparation, Properties and Application. (2021). Polymers, 13(16), 2629. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Available from: [Link]

-

Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2015). Journal of The Electrochemical Society, 162(14), G103-G108. Available from: [Link]

-

Electropolymerization of pyrrole and characterization of the obtained polymer films. (2003). ResearchGate. Available from: [Link]

-

Geometry Optimization with QM/MM, ONIOM, and Other Combined Methods. I. Microiterations and Constraints. (n.d.). Schlegel Group. Available from: [Link]

- Introduction to Geometry Optimization. (n.d.). Bar-Ilan University.

-

Geometry optimization. (n.d.). SCM. Available from: [Link]

-

Anodic oxidation of amines. Part III. Cyclic voltammetry and controlled potential electrolysis of 4-dimethylaminoantipyrine... (1972). Journal of the Chemical Society, Perkin Transactions 2, 1928-1933. Available from: [Link]

-

1-(Dimethylamino)pyrrole - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

-

Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. (2023). International Journal of Molecular Sciences, 24(3), 2712. Available from: [Link]

-

Natural Bonding Orbital NBO analysis of substituted pyrazolone. (n.d.). ResearchGate. Available from: [Link]

-

Pyrrole. (n.d.). NIST WebBook. Available from: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). Catalysts, 12(11), 1339. Available from: [Link]

-

Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films. (2018). Maynooth University Research Archive Library. Available from: [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Available from: [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. (2017). ResearchGate. Available from: [Link]

-

Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2004). ResearchGate. Available from: [Link]

-

Study on Synthesis of Polypyrrole via Chemical Polymerization Method. (2013). ResearchGate. Available from: [Link]

-

Graphical Abstracts. (n.d.). Division of Polymer Chemistry (POLY). Available from: [Link]

Sources

- 1. 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(dimethylamino)pyrrole [stenutz.eu]

- 3. 1-(Dimethylamino)pyrrole - High purity | EN [georganics.sk]

- 4. 1-(二甲氨基)吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(二甲氨基)吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. hmdb.ca [hmdb.ca]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]

- 20. Anodic oxidation of amines. Part III. Cyclic voltammetry and controlled potential electrolysis of 4-dimethylaminoantipyrine (4-dimethylamino-2,3-dimethyl-1-phenyl-Δ3-pyrazolin-5-one) in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Geometry Optimization Algorithms in Conjunction with the Machine Learning Potential ANI-2x Facilitate the Structure-Based Virtual Screening and Binding Mode Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 28. tau.ac.il [tau.ac.il]

- 29. scm.com [scm.com]

- 30. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

An In-depth Technical Guide to the Solubility and Stability of 1-(Dimethylamino)pyrrole in Organic Solvents

Introduction

1-(Dimethylamino)pyrrole is a substituted five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates.[1][2] Its utility in these applications is profoundly influenced by its solubility and stability in various organic solvents. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and maintain the integrity of the compound during storage and handling.

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Dimethylamino)pyrrole in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide leverages fundamental principles of organic chemistry, data from analogous compounds, and established analytical methodologies to provide a robust framework for its practical application. The document is structured to offer not only predictive insights but also detailed experimental protocols for in-house validation, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Physicochemical Properties of 1-(Dimethylamino)pyrrole

A foundational understanding of the physicochemical properties of 1-(Dimethylamino)pyrrole is essential for predicting its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [3][4] |

| Molecular Weight | 110.16 g/mol | [3][4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.912 g/mL at 25 °C | [1][5] |

| Boiling Point | 138-140 °C | [1][5] |

| Flash Point | 37 °C (98.6 °F) | [1] |

| pKa (predicted) | -4.16 ± 0.16 | [3] |

Solubility Profile in Organic Solvents

The solubility of an organic compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. 1-(Dimethylamino)pyrrole possesses a moderately polar character due to the presence of the nitrogen atoms and the aromatic pyrrole ring. The dimethylamino group contributes to its polarity and potential for hydrogen bonding.

Based on these structural features and the known solubility of the parent compound, pyrrole, in many organic solvents, a qualitative solubility profile can be predicted. The following table provides an estimated solubility of 1-(Dimethylamino)pyrrole in a range of common organic solvents. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 6.6 | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 5.2 | High | Polar protic solvent, similar to methanol. |

| Acetone | 5.1 | High | Polar aprotic solvent, good dipole-dipole interactions. |

| Acetonitrile | 6.2 | High | Polar aprotic solvent, strong dipole moment. |

| Dichloromethane | 3.4 | High | Moderately polar solvent, effective for many organics. |

| Tetrahydrofuran (THF) | 4.2 | High | Moderately polar aprotic solvent, good solvent for many heterocycles. |

| Ethyl Acetate | 4.3 | Medium to High | Moderately polar aprotic solvent. |

| Toluene | 2.4 | Medium | Nonpolar aromatic solvent, interacts well with the pyrrole ring. |

| Hexane | 0.0 | Low | Nonpolar aliphatic solvent, poor interaction with the polar groups. |

| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar aprotic solvent, excellent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for a wide range of organic compounds.[6] |

Experimental Protocol for Determining Qualitative and Quantitative Solubility

To obtain precise solubility data, the following experimental protocols are recommended.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

1-(Dimethylamino)pyrrole

-

A selection of organic solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 25 mg of 1-(Dimethylamino)pyrrole to a clean, dry test tube.[7]

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube, vortexing after each addition.[7]

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe the solution after each addition. Classify the solubility as:

-

Very Soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely upon mixing.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

1-(Dimethylamino)pyrrole

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Prepare a series of standard solutions of 1-(Dimethylamino)pyrrole of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Add an excess amount of 1-(Dimethylamino)pyrrole to a vial containing a known volume of the solvent.

-

Seal the vial and place it in the temperature-controlled shaker.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Use the calibration curve to determine the concentration of 1-(Dimethylamino)pyrrole in the diluted sample and then calculate the original concentration in the saturated solution. This value represents the solubility.

Caption: Workflow for quantitative solubility determination.

Stability Profile in Organic Solvents

The stability of 1-(Dimethylamino)pyrrole in organic solvents is a critical consideration for its storage and use in chemical reactions. Potential degradation pathways can be inferred from the known chemistry of pyrroles and N-amino compounds.

Factors Influencing Stability

-

Acidic Conditions: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization.[8] The presence of acidic impurities in solvents or acidic reagents in a reaction mixture could potentially degrade 1-(Dimethylamino)pyrrole. Protonation can occur on the pyrrole ring, disrupting its aromaticity and initiating polymerization.[8]

-

Oxidation: The pyrrole ring is electron-rich and can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.[9] This can lead to the formation of colored byproducts.

-

Light: Many organic compounds, particularly those with aromatic systems, can be sensitive to light, which can catalyze degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[10][11][12]

Potential Degradation Pathways

-

Acid-Catalyzed Polymerization: As mentioned, strong acids can induce the polymerization of the pyrrole ring.

-

Oxidation of the Pyrrole Ring: This can lead to the formation of various oxidized species, potentially opening the ring or forming carbonyl functionalities.

-

N-N Bond Cleavage: The bond between the pyrrole nitrogen and the dimethylamino nitrogen could be susceptible to cleavage under certain reductive or oxidative conditions, although this is likely less favorable than reactions involving the pyrrole ring.

Caption: Factors influencing the stability of 1-(Dimethylamino)pyrrole.

Experimental Protocol for Stability Assessment

An accelerated stability study can provide valuable insights into the long-term stability of 1-(Dimethylamino)pyrrole in a given solvent.

Materials:

-

1-(Dimethylamino)pyrrole

-

High-purity organic solvent of interest

-

Sealed vials (e.g., amber glass vials to protect from light)

-

Oven or incubator with temperature control

-

HPLC system with a suitable detector

-

Inert gas (e.g., nitrogen or argon) for purging (optional)

Procedure:

-

Prepare a stock solution of 1-(Dimethylamino)pyrrole of a known concentration in the chosen solvent.

-

Dispense aliquots of the stock solution into several vials.

-

For studies investigating sensitivity to air, some vials can be left with a normal headspace, while others can be purged with an inert gas before sealing.

-

Prepare a control sample to be stored at a low temperature (e.g., -20 °C) and protected from light.

-

Place the experimental vials in an oven at an elevated temperature (e.g., 40 °C, 60 °C).[11]

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from the oven.

-

Allow the vial to cool to room temperature.

-

Analyze the sample and the corresponding control sample by HPLC.

-

Quantify the peak area of 1-(Dimethylamino)pyrrole in each sample.

-

The stability is assessed by calculating the percentage of the compound remaining at each time point relative to the initial concentration (time 0) or the control sample.

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Practical Recommendations for Handling and Storage

Based on the predicted solubility and stability profiles, the following best practices are recommended for handling and storing 1-(Dimethylamino)pyrrole and its solutions:

-

Solvent Selection: For preparing stock solutions, highly polar aprotic solvents such as DMF or DMSO are excellent choices due to their high solvating power and general stability. For reactions, the choice of solvent should be guided by the reaction requirements, keeping in mind the potential for reactivity with acidic or strongly oxidizing solvents.

-

Storage of Solid Compound: Store solid 1-(Dimethylamino)pyrrole in a tightly sealed container in a cool, dry, and dark place. A flammable liquids storage cabinet is recommended due to its low flash point.[3]

-

Storage of Solutions: Solutions of 1-(Dimethylamino)pyrrole should be stored in tightly sealed vials, preferably with an inert gas headspace, at low temperatures (e.g., -20 °C) to minimize degradation. Amber vials should be used to protect against light-induced degradation.

-

Avoid Strong Acids: Avoid contact with strong acids to prevent polymerization.[8] If acidic conditions are necessary for a reaction, the acid should be added cautiously, and the reaction should be monitored closely for any signs of degradation.

Conclusion

This technical guide provides a comprehensive framework for understanding and managing the solubility and stability of 1-(Dimethylamino)pyrrole in organic solvents. While direct quantitative data is limited, the principles of chemical similarity and the provided experimental protocols offer a robust approach for researchers to determine these critical parameters for their specific applications. By carefully considering the choice of solvent and adhering to best practices for handling and storage, scientists can ensure the integrity of 1-(Dimethylamino)pyrrole, leading to more reliable and reproducible research outcomes in the fields of materials science and drug discovery.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. (2020, June 11). PubMed.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- ACCELERATED STABILITY TESTING. (n.d.).

- Accelerated Physical Stability Testing - Microchem Laboratory. (n.d.).

- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.).

- An Introduction to the Accelerated Stability Assessment Program. (2017, August 15).

- Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... - Pearson. (n.d.).

- 1-(DIMETHYLAMINO)PYRROLE 78307-76-3 wiki - Guidechem. (n.d.).

- 1-(Dimethylamino)pyrrole 99 78307-76-3 - Sigma-Aldrich. (n.d.).

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (n.d.).

- Pyrrole reaction. (n.d.).

- 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem. (n.d.).

- 78307-76-3, 1-(DIMETHYLAMINO)PYRROLE Formula - ECHEMI. (n.d.).

- 1-(Dimethylamino)pyrrole - High purity | EN - Georganics. (n.d.).

- Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions | Request PDF - ResearchGate. (n.d.).

- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (n.d.).

- New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.).

- N-Functionally Substituted Pyrroles | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- CAS 78307-76-3 1-(Dimethylamino)pyrrole - BOC Sciences. (n.d.).

- 1-(Dimethylamino)pyrrole 99 78307-76-3 - Sigma-Aldrich. (n.d.).

- DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2025, July 15).

- Reduction of a Heme Cofactor Initiates N-Nitroglycine Degradation by NnlA - PMC. (n.d.).

- 1-(Dimethylamino)pyrrole | CAS 78307-76-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed. (n.d.).

- Identification of the major degradation pathways of ticagrelor - PubMed. (n.d.).

- Elucidating the pathways of degradation of denagliptin - PubMed. (n.d.).

- An Overview of Degradation Strategies for Amitriptyline - MDPI. (2024, March 29).

Sources

- 1. 1-(Dimethylamino)pyrrol 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(ジメチルアミノ)ピロール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(Dimethylamino)pyrrole | C6H10N2 | CID 573527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. lnct.ac.in [lnct.ac.in]

- 11. microchemlab.com [microchemlab.com]

- 12. biopharminternational.com [biopharminternational.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 1-(Dimethylamino)pyrrole

Abstract

This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 1-(Dimethylamino)pyrrole, a reactive pyrrole monomer. Recognizing the compound's volatility and thermal sensitivity is critical for researchers, scientists, and drug development professionals. This document moves beyond a standard protocol, offering an in-depth exploration of experimental design, causality, and data interpretation. It is structured to empower the user to not only generate high-quality data but also to understand the physicochemical phenomena underlying the observed thermal events. We will cover crucial aspects from sample preparation to the nuanced interpretation of thermograms, including the vital distinction between volatilization and decomposition.

Introduction: The Analytical Imperative for 1-(Dimethylamino)pyrrole

1-(Dimethylamino)pyrrole (C₆H₁₀N₂) is a heterocyclic amine with a molecular weight of 110.16 g/mol . It serves as a monomer in the synthesis of electroactive polymers and can be a precursor in various organic syntheses.[1] Its utility in fields ranging from materials science to pharmaceutical development necessitates a thorough understanding of its thermal stability. The key question that TGA helps answer is the upper temperature limit at which this material can be processed or stored before it begins to degrade.[2][3]

This compound presents a specific analytical challenge due to its relatively low boiling point of 138-140 °C and a flash point of 37 °C, classifying it as a flammable liquid.[1] Consequently, its TGA profile will be characterized by an initial mass loss due to evaporation, which may overlap with the onset of thermal decomposition. This guide will provide the necessary framework to deconvolve these events and accurately characterize the material's intrinsic thermal stability.

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[2][4][5] The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides quantitative information on physical and chemical changes involving mass loss or gain.[4][5] These include:

-

Physical Processes: Evaporation, sublimation, desorption.[2]

-

Chemical Processes: Decomposition, oxidation, reduction.[2]

The first derivative of the TGA curve, known as the Derivative Thermogram (DTG), plots the rate of mass change against temperature. Peaks in the DTG curve indicate the temperatures at which the rate of mass loss is at its maximum, providing a clearer view of distinct thermal events.[4]

Experimental Design: A Self-Validating TGA Protocol for 1-(Dimethylamino)pyrrole

The protocol described below is designed to yield reproducible and interpretable data for a volatile liquid like 1-(Dimethylamino)pyrrole. The causality behind each parameter selection is explained to reinforce the principles of robust analytical method development.

Instrument and Consumable Selection

-

Thermogravimetric Analyzer: A high-precision TGA instrument capable of a heating rate of at least 5 °C/min and a balance sensitivity of 10 μg or better is required.[6]

-